molecular formula C11H13BrN2O6 B12736213 (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 134528-32-8

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12736213
CAS No.: 134528-32-8
M. Wt: 349.13 g/mol
InChI Key: GCQYYIHYQMVWLT-GAIVKHFYSA-N
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Description

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the pyrimidinedione core.

    Glycosylation Reaction: The arabinofuranosyl moiety is glycosylated with the pyrimidinedione core under acidic conditions to form the nucleoside analog.

    Bromination: The final step involves the bromination of the ethenyl group to introduce the bromoethenyl functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes.

Medicine

In medicine, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of viral infections.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into viral DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the viral replication process, making it an effective antiviral agent. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Ganciclovir: Similar in structure and used for treating viral infections.

    Vidarabine: An analog of adenine arabinoside with antiviral properties.

Uniqueness

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is unique due to its bromoethenyl group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

134528-32-8

Molecular Formula

C11H13BrN2O6

Molecular Weight

349.13 g/mol

IUPAC Name

5-[(Z)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8+,10-/m1/s1

InChI Key

GCQYYIHYQMVWLT-GAIVKHFYSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C\Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr

Origin of Product

United States

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